molecular formula C28H53N3O6 B14757145 2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium

2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium

Cat. No.: B14757145
M. Wt: 527.7 g/mol
InChI Key: HRLHJTYAMCGERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium is a polypeptide derivative known for its role in the synthesis of multifunctional amphiphilic peptide dendrimers. This compound is often used as a nonviral gene vector in cancer research and has applications in enhancing the luminescence intensity of alkaline phosphatase substrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate typically involves the protection of lysine with tert-butoxycarbonyl (Boc) groups. The reaction conditions include the use of di-tert-butyl dicarbonate and a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected lysine derivatives and modified peptides, which are used in further synthetic applications .

Scientific Research Applications

2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by acting as a protective group for lysine residues in peptides. The Boc groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under acidic conditions. This allows for the controlled modification of peptides and proteins, facilitating their use in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of multifunctional peptide dendrimers and other complex molecules .

Properties

Molecular Formula

C28H53N3O6

Molecular Weight

527.7 g/mol

IUPAC Name

2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;dicyclohexylazanium

InChI

InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2

InChI Key

HRLHJTYAMCGERD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.